Ethyl (cyclohexylamino)(oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

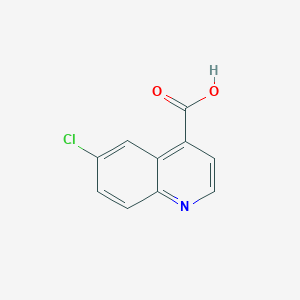

Ethyl (cyclohexylamino)(oxo)acetate is an organic compound with the molecular formula C10H17NO3 . It is used in proteomics research .

Synthesis Analysis

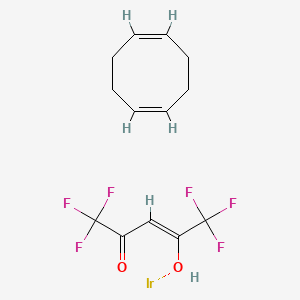

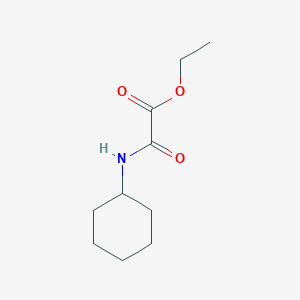

The synthesis of Ethyl (cyclohexylamino)(oxo)acetate has been reported in the literature. For example, it can be synthesized from Cyclohexylamine and Ethyl oxalyl monochloride . Other synthetic routes have also been reported .Molecular Structure Analysis

The molecular structure of Ethyl (cyclohexylamino)(oxo)acetate is represented by the formula C10H17NO3 . The molecular weight of this compound is 199.25 g/mol .Scientific Research Applications

-

Proteomics Research

- Field : Biochemistry and Molecular Biology .

- Application : Ethyl (cyclohexylamino)(oxo)acetate is used in proteomics research .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Energy and Petrochemical Fields

- Field : Energy and Petrochemical Industries .

- Application : Acetate-based ionic liquids (AcILs), which include Ethyl (cyclohexylamino)(oxo)acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

- Method : The preparation methods of AcILs, with one- and two-step synthesis, are reviewed . The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .

- Results : The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

-

Synthesis of Ethanol from Acetic Acid

- Field : Industrial Chemistry .

- Application : Ethyl (cyclohexylamino)(oxo)acetate may be used in the synthesis of ethanol from acetic acid .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Flavoring for Food

- Field : Food Science .

- Application : Ethyl acetoacetate, a compound similar to Ethyl (cyclohexylamino)(oxo)acetate, is used as a flavoring for food .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Chemical Intermediate

- Field : Industrial Chemistry .

- Application : Ethyl acetoacetate is widely used as a chemical intermediate in the production of a wide variety of compounds .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Building Block in Organic Synthesis

- Field : Organic Chemistry .

- Application : Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .

- Method : Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .

- Results : The outcomes of the research are not specified in the source .

-

Pharmaceutical Research

- Field : Pharmaceutical Sciences .

- Application : Ethyl (cyclohexylamino)(oxo)acetate might be used in pharmaceutical research .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Material Science

- Field : Material Science .

- Application : Ethyl acetoacetate, a compound similar to Ethyl (cyclohexylamino)(oxo)acetate, can be used in the synthesis of polymers .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

-

Ligand in Coordination Chemistry

- Field : Coordination Chemistry .

- Application : Ethyl acetoacetate can act as a bidentate ligand, forming complexes with many transition metals .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of the research are not specified in the source .

properties

IUPAC Name |

ethyl 2-(cyclohexylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDVUWCDXGSPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392239 |

Source

|

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (cyclohexylamino)(oxo)acetate | |

CAS RN |

39183-54-5 |

Source

|

| Record name | ethyl (cyclohexylamino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.